molecular formula C4H5N3S B14126536 S-Pyrimidin-2-yl-(thiohydroxylamine) CAS No. 3993-82-6

S-Pyrimidin-2-yl-(thiohydroxylamine)

Cat. No.: B14126536
CAS No.: 3993-82-6
M. Wt: 127.17 g/mol
InChI Key: RJDBTOSSFOEORB-UHFFFAOYSA-N
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Description

2-Pyrimidinesulfenamide is an organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyrimidinesulfenamide typically involves the reaction of pyrimidine derivatives with sulfenyl chlorides. One common method is the reaction of 2-aminopyrimidine with sulfenyl chloride under mild conditions to yield 2-Pyrimidinesulfenamide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants.

Industrial Production Methods: Industrial production of 2-Pyrimidinesulfenamide can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures high yield and purity of the compound. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 2-Pyrimidinesulfenamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfinyl and sulfonyl derivatives.

    Reduction: Reduction of 2-Pyrimidinesulfenamide can yield the corresponding thiol derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfenamide group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.

Major Products Formed:

    Oxidation: Sulfinyl and sulfonyl derivatives.

    Reduction: Thiol derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

2-Pyrimidinesulfenamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in the treatment of inflammatory diseases due to its ability to inhibit specific inflammatory mediators.

    Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Pyrimidinesulfenamide involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit the activity of enzymes by binding to their active sites. This inhibition can disrupt the normal function of the enzyme, leading to therapeutic effects. The compound’s ability to interact with various molecular pathways makes it a versatile agent in medicinal chemistry.

Comparison with Similar Compounds

    2-Aminopyrimidine: A precursor in the synthesis of 2-Pyrimidinesulfenamide.

    Pyrimidine-2-sulfonamide: Another derivative with similar structural features but different chemical properties.

Comparison: 2-Pyrimidinesulfenamide is unique due to its sulfenamide group, which imparts distinct chemical reactivity compared to other pyrimidine derivatives. This uniqueness makes it valuable in specific applications where other compounds may not be as effective.

Properties

CAS No.

3993-82-6

Molecular Formula

C4H5N3S

Molecular Weight

127.17 g/mol

IUPAC Name

S-pyrimidin-2-ylthiohydroxylamine

InChI

InChI=1S/C4H5N3S/c5-8-4-6-2-1-3-7-4/h1-3H,5H2

InChI Key

RJDBTOSSFOEORB-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)SN

Origin of Product

United States

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